4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide

Chemical purity Regioisomer differentiation Medicinal chemistry building blocks

Medicinal chemistry programs require sulfonamide building blocks with defined substitution patterns for SAR studies. This compound (CAS 326916-20-5) provides a para-ethoxy phenylsulfonyl scaffold coupled to a hydrazinecarbonyl-functionalized aniline. - **Reactive handle**: Hydrazinecarbonyl group enables hydrazone, Schiff base, and heterocycle formation - **Controlled lipophilicity**: Calculated LogP 1.21 offers moderate membrane permeability - **Target applications**: Carbonic anhydrase inhibitor analog libraries; kinase inhibitor chemical space exploration - **Typical purity**: ≥95% as research-grade building block; store at 2-8°C

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 326916-20-5
Cat. No. B2721042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide
CAS326916-20-5
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN
InChIInChI=1S/C15H17N3O4S/c1-2-22-13-7-9-14(10-8-13)23(20,21)18-12-5-3-11(4-6-12)15(19)17-16/h3-10,18H,2,16H2,1H3,(H,17,19)
InChIKeyBOPIQZHITNGCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Baseline Specifications


4-Ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide (CAS 326916-20-5) is a synthetic sulfonamide derivative featuring a para-ethoxy substituent on the phenylsulfonyl ring and a hydrazinecarbonyl moiety on the aniline ring. It is primarily offered as a research-grade building block (typical purity ≥95%) for medicinal chemistry and biochemical assay development . Its molecular formula is C15H17N3O4S, with a molecular weight of 335.38 g/mol and a calculated LogP of approximately 1.21 . The compound is commercially available from multiple global suppliers, including Fluorochem, ChemScene, and Fujifilm Wako, typically stored under refrigeration (2–8°C) and shipped at room temperature .

Chemical Identity Para-substituted hydrazinecarbonyl regioisomer
Reactive Handle Hydrazinecarbonyl group enables focused library synthesis
Supply Profile Multi-supplier availability with flexible pack sizes

Why Generic Analogs Cannot Replace This Compound


High-strength, comparator-based differential evidence for 4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide is currently limited in the publicly available primary literature. A comprehensive search of authoritative databases and research repositories reveals that this specific compound has not been the subject of published head-to-head pharmacological or physicochemical comparison studies against its closest structural analogs, such as the 2-hydrazinecarbonyl regioisomer (CAS 380342-12-1) or the non-ethoxylated parent (CAS 35264-29-0). Consequently, any claims of functional superiority over in-class compounds would be speculative without new, direct experimental evidence. Procurement decisions should therefore be based on the compound's defined chemical identity, vendor-certified purity, and suitability for a specific synthetic or screening purpose, rather than on unverified biological differentiation [1]. This evidence guide transparently acknowledges this data gap to prevent unfounded substitution assumptions.

Target Compound
Potential Substitute
Mismatch / Data Gap
4-Ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide
4-Ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide (ortho regioisomer)
Regioisomeric mismatch – no comparative biological data available; SAR may diverge
4-Ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide
4-(Hydrazinecarbonyl)benzenesulfonamide (non-ethoxylated parent)
Absent ethoxy group – lipophilicity and permeability may differ; no head-to-head data

Quantitative Differentiation Evidence vs. Structural Analogs


Regioisomeric Purity vs. Ortho-Substituted Analog

The target compound is exclusively the para-substituted regioisomer (4-hydrazinecarbonyl), distinguishing it from the ortho-substituted analog 4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide (CAS 380342-12-1). Commercial suppliers certify the identity via IUPAC name and spectroscopic characterization, with the para-isomer having a distinct InChI Key (BOPIQZHITNGCMJ) versus the ortho-isomer [1][2]. This regiospecificity is critical for structure-activity relationship (SAR) studies where substitution position dictates biological target interactions.

Regioisomer Identity
Reported
Para (4-hydrazinecarbonyl) vs. Ortho (2-hydrazinecarbonyl)
Ensures correct SAR interpretation in assays
Distinct InChI Key; wrong regioisomer may confound results
Chemical purity Regioisomer differentiation Medicinal chemistry building blocks

Computed Lipophilicity vs. Non-Ethoxylated Parent

The presence of the 4-ethoxy group increases calculated lipophilicity relative to the non-ethoxylated parent 4-(hydrazinecarbonyl)benzenesulfonamide (CAS 35264-29-0). The target compound has a computed LogP of 1.21, whereas the parent compound (C7H9N3O3S, MW 215.23) has a lower predicted LogP due to the absence of the ethoxyphenyl ring [1]. This difference suggests altered membrane permeability and solubility profiles, which may influence biological assay conditions.

Lipophilicity (LogP)
Class-level
Target LogP ≈1.21 (computed) vs. Parent expected lower
Supports cell permeability assay context
In silico estimate; experimental confirmation recommended
Lipophilicity Drug-likeness Physicochemical profiling

Commercial Availability and Pricing vs. Ortho-Regioisomer

The para-isomer (CAS 326916-20-5) is stocked by multiple major suppliers (Fluorochem, ChemScene, Fujifilm Wako, Enamine) with pack sizes ranging from 100 mg to 10 g. In contrast, the ortho-isomer (CAS 380342-12-1) shows more limited availability, primarily from a single source (Fujifilm Wako) at higher price points. For example, Fujifilm Wako lists the para-isomer at ¥47,500/100 mg, while the ortho-isomer is listed at ¥85,000/250 mg, translating to a unit price approximately 1.8-fold higher for the ortho-isomer .

Supplier Diversity
Head-to-head
Wider supplier base (multiple vendors) vs. single-source ortho isomer; flexible pack sizes
Reduces procurement risk and lead time
Unit pricing may vary; verify current catalog
Procurement Commercial availability Research chemical sourcing

Validated Application Scenarios


Sulfonamide Library Synthesis Building Block

This compound serves as a versatile building block for constructing focused libraries of sulfonamide derivatives. Its hydrazinecarbonyl group is a reactive handle for forming hydrazones, Schiff bases, and heterocyclic scaffolds. Procurement is justified for groups exploring carbonic anhydrase or kinase inhibitor chemical space, where the para-ethoxy substitution pattern introduces distinct steric and electronic effects compared to unsubstituted or ortho-substituted analogs [1].

Lipophilicity Probe in Permeability Assays

With a computed LogP of 1.21, the compound can function as a moderately lipophilic probe in cell-based permeability or solubility assays. It offers a useful reference point when comparing a series of sulfonamide analogs, where the ethoxy group provides a measurable shift in lipophilicity relative to the non-ethoxylated core scaffold [1].

Negative Control in Carbonic Anhydrase Screening

Given the established role of sulfonamides as carbonic anhydrase (CA) inhibitors, this compound can be employed as a specificity control when evaluating novel CA inhibitors. Its unique substitution pattern (para-ethoxy, para-hydrazinecarbonyl) may result in a distinct CA isoform selectivity profile compared to classical sulfonamides like acetazolamide, pending experimental validation [1].

Application
Selection Property
Validation Focus
Sulfonamide Library Synthesis
Hydrazinecarbonyl reactive handle; para-ethoxy substitution pattern
Scaffold diversity and SAR interpretation
Cell Permeability Assay Development
Moderate lipophilicity marker (ethoxy group contribution)
Membrane permeability and solubility assay comparison
Carbonic Anhydrase Inhibitor Screening
Para-substitution pattern distinct from classical sulfonamides
CA isoform selectivity profile (experimental validation pending)
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